molecular formula C5H5N3O2S B1271568 4-Amino-2-mercaptopyrimidine-5-carboxylic acid CAS No. 875-60-5

4-Amino-2-mercaptopyrimidine-5-carboxylic acid

Cat. No. B1271568
CAS RN: 875-60-5
M. Wt: 171.18 g/mol
InChI Key: DRCCUWZDHQOJQA-UHFFFAOYSA-N
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Description

“4-Amino-2-mercaptopyrimidine-5-carboxylic acid” is a compound that has been shown to inhibit iodothyronine 5’-deiodinase, the enzyme responsible for the 5’-deiodination of thyroxine in human liver cells . It is a derivatized 2-mercaptopyrimidine .


Synthesis Analysis

Research developments in the syntheses of pyrimidines have been documented. Numerous methods for the synthesis of pyrimidines are described . A new method for the determination of 2-mercaptopyrimidines, using their reaction with iodine in neutral and alkaline medium, is presented .


Molecular Structure Analysis

The molecular formula of “4-Amino-2-mercaptopyrimidine-5-carboxylic acid” is C5H5N3O2S. It has an average mass of 171.177 Da and a monoisotopic mass of 171.010239 Da .


Chemical Reactions Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

The compound is a beige to yellow powder. It has a melting point of 285-290 °C (dec.) (lit.). It is slightly soluble in DMSO and water .

Scientific Research Applications

Synthesis of Bicyclic Compounds

4-Amino-2-mercaptopyrimidine-5-carboxylic acid: is a key precursor in the synthesis of bicyclic compounds like pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds are significant due to their structural similarity to nucleotides and their potential biological activity.

Anticancer and Antileukemic Agent

The compound has shown promise as a potential anticancer and antileukemic agent. Its derivatives are being studied for their ability to interfere with cellular proliferation and viability in cancerous cells .

Enzyme Inhibition

One of the notable applications of this compound is its ability to inhibit iodothyronine 5’-deiodinase . This enzyme is responsible for the 5’-deiodination of thyroxine in human liver cells, and its inhibition can be crucial for regulating thyroid hormone levels in the body.

Diuretic Applications

Derivatives of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid have been applied as diuretic agents. These compounds can help promote the excretion of urine and are useful in the treatment of conditions like hypertension and edema .

Organic Synthesis

This compound is also used in organic synthesis, particularly in the construction of new biological components. Its reactivity allows for the creation of various synthetic routes and the development of novel organic molecules .

Study of Hole Transfer Reactions

In the field of radiation chemistry, 4-Amino-2-mercaptopyrimidine-5-carboxylic acid has been used to investigate the reactions involved in hole transfer (HT) in X-irradiated doped cytosine monohydrate. This research is vital for understanding the chemical processes that occur under irradiation and can have implications in fields like nuclear medicine and environmental chemistry .

Safety And Hazards

The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2S/c6-3-2(4(9)10)1-7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCCUWZDHQOJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)NC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873570
Record name 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-mercaptopyrimidine-5-carboxylic acid

CAS RN

875-60-5
Record name 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-mercaptopyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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